

# In-Depth Technical Guide: AV123 (CAS Number 233605-81-7)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **AV123** (CAS Number 233605-81-7), a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document includes key quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action within the necroptosis signaling pathway.

## **Chemical and Physical Properties**

**AV123** is a small molecule inhibitor with the following properties:



| Property          | Value                                   |
|-------------------|-----------------------------------------|
| CAS Number        | 233605-81-7                             |
| Chemical Name     | N-Butyl-6-nitro-1H-benzimidazol-2-amine |
| Molecular Formula | C11H14N4O2[1]                           |
| Molecular Weight  | 234.25 g/mol [1]                        |
| SMILES            | O=INVALID-LINK[O-][2]                   |
| Appearance        | Solid powder[3]                         |
| Purity            | ≥98%[3]                                 |
| Solubility        | Soluble in DMSO (≥200 mg/mL)[3]         |

## **Biological Activity**

**AV123** is characterized as a non-cytotoxic inhibitor of RIPK1, a critical regulator of necroptosis, a form of programmed cell death.[1][4][5] It selectively blocks necroptotic cell death induced by tumor necrosis factor-alpha (TNF- $\alpha$ ) without affecting apoptotic pathways.[1][4][5] This specificity makes **AV123** a valuable tool for studying cellular death mechanisms and a potential therapeutic candidate for conditions where necroptosis is implicated, such as ischemia-reperfusion injury, inflammatory diseases, and neurodegenerative disorders.[1][4][5]

**Quantitative Biological Data** 

| Parameter          | Value    | Description                                                                                                               |
|--------------------|----------|---------------------------------------------------------------------------------------------------------------------------|
| IC50 (RIPK1)       | 12.12 μΜ | The half-maximal inhibitory concentration against RIPK1 kinase activity.[1][4][5]                                         |
| EC₅₀ (Necroptosis) | 1.7 μΜ   | The half-maximal effective concentration for blocking TNF-α-induced necroptosis in FADD-deficient Jurkat cells.[1] [4][5] |



### **Kinase Selectivity Profile**

AV123 has been shown to have selectivity for RIPK1 over a panel of other kinases.

| Kinase                                                                   | IC50    |
|--------------------------------------------------------------------------|---------|
| CDK9/CyclinT                                                             | 0.48 μΜ |
| CLK1 (Mus musculus)                                                      | 0.80 μΜ |
| DYRK1A (Rattus norvegicus)                                               | 1.80 μΜ |
| CDK2/CyclinA, CDK5/p25, HASPIN, Pim1, CK1<br>ε, JAK3, ABL1, RIPK3, AURKB | >10 µM  |

## Mechanism of Action: Inhibition of TNF-α-Induced Necroptosis

**AV123** exerts its biological effect by inhibiting the kinase activity of RIPK1. In the TNF-α signaling pathway, the binding of TNF-α to its receptor (TNFR1) can trigger distinct cellular outcomes, including survival, apoptosis, and necroptosis. In scenarios where apoptosis is inhibited (for example, in FADD-deficient cells), TNFR1 activation leads to the formation of a protein complex known as the necrosome. This complex includes RIPK1 and RIPK3. The kinase activity of RIPK1 is essential for the recruitment and phosphorylation of RIPK3, which in turn phosphorylates and activates the mixed lineage kinase domain-like pseudokinase (MLKL). Activated MLKL translocates to the plasma membrane, leading to membrane disruption and subsequent necroptotic cell death. **AV123** intervenes in this cascade by directly inhibiting the kinase function of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis.

## **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: TNF- $\alpha$ -induced necroptosis pathway and the inhibitory action of **AV123**.



## **Experimental Protocols**

The following are representative protocols for assessing the inhibitory activity of AV123.

## **RIPK1 Kinase Inhibition Assay (Biochemical Assay)**

This assay quantifies the ability of **AV123** to inhibit the enzymatic activity of purified RIPK1. A common method is the ADP-Glo<sup>™</sup> Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

#### Materials:

- Recombinant human RIPK1 enzyme
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- ATP solution
- AV123 (test compound)
- ADP-Glo™ Kinase Assay Kit
- 384-well white assay plates

#### Procedure:

- Prepare serial dilutions of AV123 in DMSO.
- Add a small volume (e.g., 50 nL) of the diluted AV123 or DMSO (vehicle control) to the wells
  of a 384-well plate.
- Add the recombinant RIPK1 enzyme to the wells.
- Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near the Km for RIPK1.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).



- Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
   Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
   Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **AV123** relative to the DMSO control and determine the IC<sub>50</sub> value using a dose-response curve.

## **Cellular Necroptosis Assay**

This assay measures the ability of **AV123** to protect cells from TNF- $\alpha$ -induced necroptosis. FADD-deficient Jurkat T cells are a suitable model as they are sensitized to undergo necroptosis upon TNF- $\alpha$  stimulation.[6][7]

#### Materials:

- FADD-deficient Jurkat T cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- AV123
- Human TNF-α
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- · 96-well clear-bottom white plates

#### Procedure:

- Seed FADD-deficient Jurkat T cells into a 96-well plate at a density of approximately 2 x 10<sup>4</sup> cells per well.
- Prepare serial dilutions of AV123 in the cell culture medium.
- Add the diluted AV123 to the appropriate wells. Include wells with vehicle control (DMSO).



- Pre-incubate the cells with AV123 for 1-2 hours at 37°C in a CO2 incubator.
- Induce necroptosis by adding human TNF-α to the wells at a final concentration known to induce cell death in this cell line (e.g., 20 ng/mL). Include a set of wells with no TNF-α as a negative control.
- Incubate the plates for 24 hours at 37°C in a CO2 incubator.
- Equilibrate the plates to room temperature.
- Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
- Measure the luminescence using a plate reader.
- Calculate the percent protection from cell death for each concentration of **AV123** and determine the EC<sub>50</sub> value.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow for determining the IC50 and EC50 of AV123.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. AV123 MedChem Express [bioscience.co.uk]
- 2. 233605-81-7|AV123|BLD Pharm [bldpharm.com]
- 3. AV123-常用生化试剂-试剂-生物在线 [bioon.com.cn]
- 4. biocat.com [biocat.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FADD deficiency sensitises Jurkat T cells to TNF-alpha-dependent necrosis during activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: AV123 (CAS Number 233605-81-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411749#cas-number-233605-81-7-technical-data-sheet]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com